

# N-(Amino-PEG3)-N-bis(PEG3-Boc) CAS number and supplier information

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<b>Compound of Interest</b>	
Compound Name:	<i>N-(Amino-PEG3)-N-bis(PEG3-Boc)</i>
Cat. No.:	B609414

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An In-depth Technical Guide to **N-(Amino-PEG3)-N-bis(PEG3-Boc)** and its Analogs for Advanced Bioconjugation

This technical guide provides comprehensive information on the branched polyethylene glycol (PEG) linker **N-(Amino-PEG3)-N-bis(PEG3-Boc)**, its closely related analogs, and their applications in research and drug development. Due to the limited availability of specific data for **N-(Amino-PEG3)-N-bis(PEG3-Boc)**, this guide focuses on the well-characterized analog, NH-bis(PEG3-Boc), providing detailed protocols and data that can be adapted for similar branched PEG structures.

## Chemical Identity and Supplier Information

A specific CAS number for **N-(Amino-PEG3)-N-bis(PEG3-Boc)** is not readily found in public databases. However, a structurally similar compound, NH-bis(PEG3-Boc), is well-documented and commercially available.

### **N-(Amino-PEG3)-N-bis(PEG3-Boc):**

- Supplier: Genprice (CAT: 544-MBS5769564)[[1](#)]

### **NH-bis(PEG3-Boc):**

This molecule shares the core branched structure with two Boc-protected PEG3 arms, differing in the third arm, which is a primary amine directly attached to the central nitrogen atom.

Property	Value	Reference
CAS Number	2055024-51-4	[2]
Molecular Formula	C <sub>26</sub> H <sub>53</sub> N <sub>3</sub> O <sub>10</sub>	[2][3]
Molecular Weight	567.72 g/mol	[2][3]
Purity	>96%	[2][3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO, DMF, and chlorinated solvents	[3]
Suppliers	Precise PEG, BenchChem	[2][3]

## Overview of Branched PEG Linkers

Branched PEG linkers are multi-arm PEG reagents that have gained significant traction in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[4][5][6] Compared to their linear counterparts, branched PEGs offer several advantages:

- Increased Solubility: The compact, globular structure enhances solubility in both aqueous and organic solvents.[7]
- Higher Drug-to-Antibody Ratio (DAR): They allow for the attachment of a higher payload concentration to an antibody without causing aggregation.[8]
- Improved Pharmacokinetics: The larger hydrodynamic size can lead to reduced renal clearance, prolonging circulation time.[7][8]
- Reduced Immunogenicity: The shielding effect of the branched structure can minimize immune responses.[7][8]

# Experimental Protocols: Orthogonal Synthesis with NH-bis(PEG3-Boc)

The trifunctional nature of NH-bis(PEG3-Boc) (one primary amine and two Boc-protected amines) makes it an ideal candidate for orthogonal synthesis, allowing for the sequential introduction of different molecules. The following protocols are adapted from a technical guide by BenchChem and can serve as a starting point for **N-(Amino-PEG3)-N-bis(PEG3-Boc)**.<sup>[3]</sup>

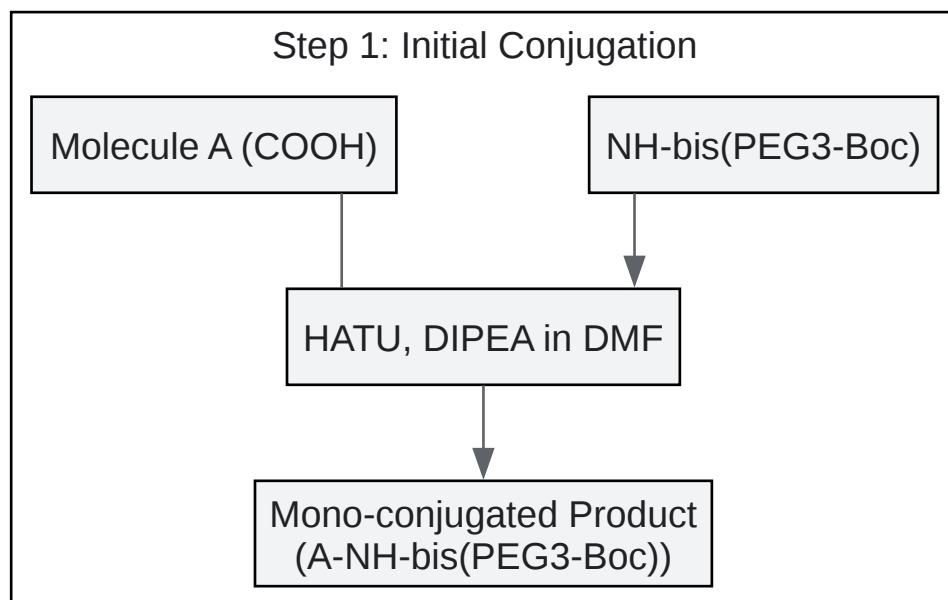
## Step 1: Initial Conjugation to the Central Amine

The exposed primary amine of NH-bis(PEG3-Boc) can be functionalized using standard amine-reactive chemistry, such as amide bond formation.

### Protocol: Amide Bond Formation

- Materials:
  - NH-bis(PEG3-Boc)
  - Carboxylic acid-containing molecule (Molecule A)
  - Coupling agents: HATU or HBTU
  - Base: DIPEA (N,N-Diisopropylethylamine)
  - Anhydrous DMF (N,N-Dimethylformamide)
- Procedure:
  - Dissolve the carboxylic acid-containing molecule (Molecule A, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
  - Add DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
  - In a separate flask, dissolve NH-bis(PEG3-Boc) (1.1 eq) in anhydrous DMF.
  - Add the NH-bis(PEG3-Boc) solution to the activated carboxylic acid solution.

- Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous  $\text{NaHCO}_3$ , water, and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the mono-conjugated product.



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Initial conjugation workflow.

## Step 2: Selective Mono-Deprotection of a Boc Group

Achieving selective removal of a single Boc group is crucial for subsequent orthogonal functionalization. This often requires carefully controlled reaction conditions.

Protocol: Partial Boc Deprotection

- Materials:
  - Mono-conjugated product from Step 1

- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Procedure:
  - Dissolve the mono-conjugated product in DCM.
  - Cool the solution to 0°C.
  - Slowly add a solution of TFA in DCM (e.g., 10% v/v). The precise concentration and equivalents of TFA may need to be optimized.
  - Stir the reaction at 0°C and monitor closely by LC-MS.
  - Once the desired level of mono-deprotection is achieved, quench the reaction by adding a mild base, such as saturated aqueous NaHCO<sub>3</sub>.
  - Extract the product with DCM, dry the organic layer, and purify by column chromatography to isolate the mono-deprotected product.

## Step 3: Second Conjugation

The newly exposed primary amine can be reacted with a second molecule of interest.

Protocol: Second Amide Bond Formation

- This step follows the same procedure as the initial conjugation (Section 3.1), using the mono-deprotected product as the starting material and a new carboxylic acid-containing molecule (Molecule B).

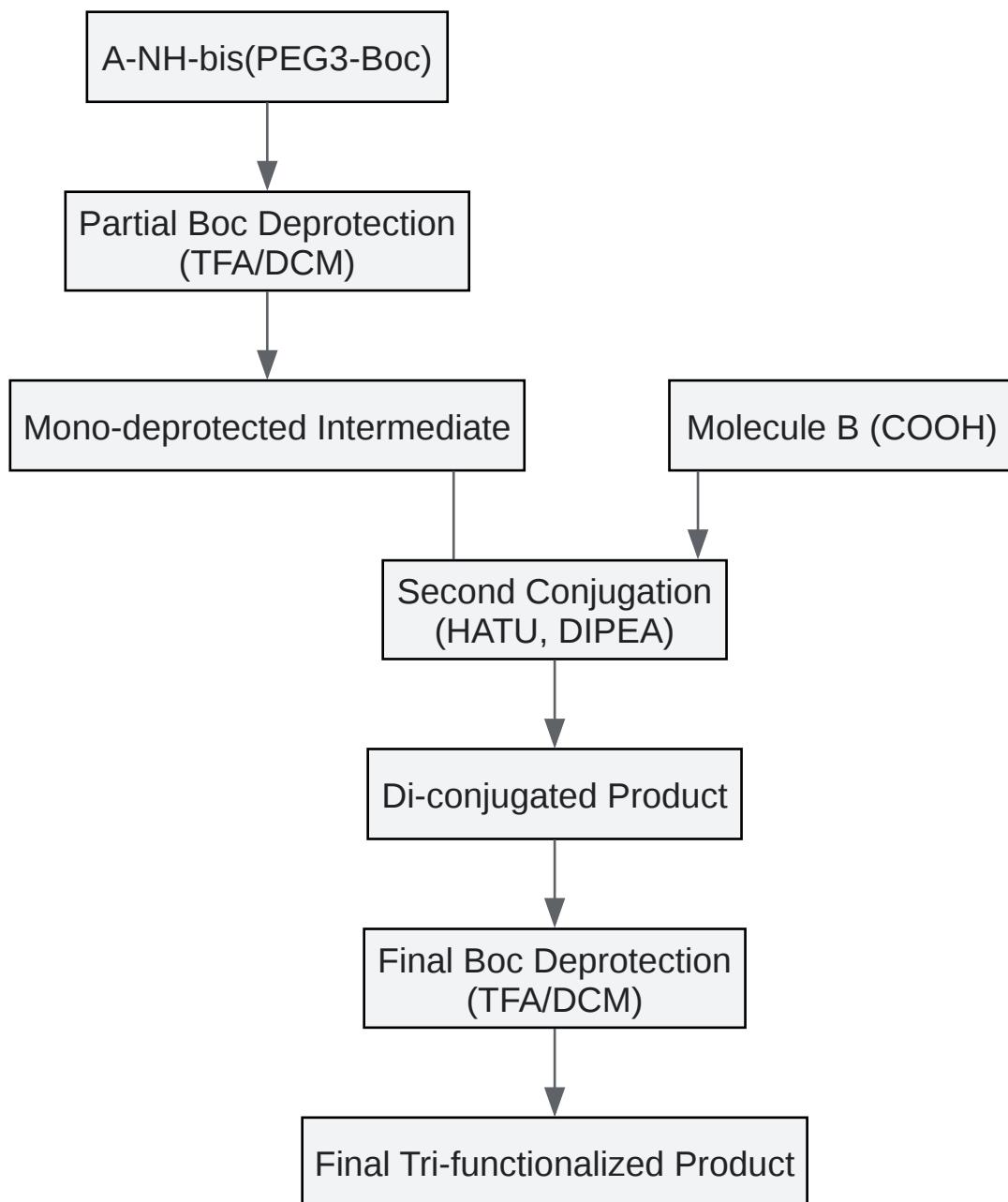
## Step 4: Final Deprotection

The remaining Boc group is removed to expose the final amine for a third conjugation or for the final application.

Protocol: Complete Boc Deprotection

- Materials:

- Boc-protected conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Procedure:
  - Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.[3]
  - Stir the reaction mixture at room temperature for 1-2 hours.[3]
  - Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[3]
  - Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.[3]
  - Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA.[3]



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Orthogonal synthesis workflow.

## Application Highlight: PROTAC Synthesis

A significant application for trifunctional linkers like NH-bis(PEG3-Boc) is in the construction of PROTACs.<sup>[3]</sup> These heterobifunctional molecules bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. The branched linker

allows for the precise spatial arrangement of the target-binding ligand and the E3 ligase-binding ligand.



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PROTAC mechanism of action.

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